molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7

1-tosyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2538835
CAS No.: 1279863-30-7
M. Wt: 272.32
InChI Key: ZYXIJYRIINMOLX-UHFFFAOYSA-N
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Description

1-Tosyl-1H-pyrrolo[3,2-c]pyridine (CAS 1279863-30-7) is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This compound features a pyrrolo[3,2-c]pyridine core that is protected by a tosyl (p-toluenesulfonyl) group, which can enhance solubility and manipulate the reactivity of the ring system for further synthetic elaboration. Recent scientific literature highlights that the 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in the design of novel anticancer agents . Research published in 2024 demonstrates that derivatives based on this core structure are being developed as potent colchicine-binding site inhibitors, which can disrupt tubulin polymerization and microtubule dynamics, leading to cell cycle arrest and apoptosis in various human cancer cell lines . The molecular weight of the compound is 272.32 g/mol, and its structure is defined by the molecular formula C14H12N2O2S . As a versatile building block, it serves as a crucial precursor for the synthesis of more complex molecules, such as boronic acid derivatives, which are used in Suzuki cross-coupling reactions to create diverse compound libraries for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXIJYRIINMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Tosyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Direct Tosylation Strategies of Pyrrolo[3,2-c]pyridine Precursors

Direct tosylation of a pre-formed pyrrolo[3,2-c]pyridine core is a common and effective method for introducing the tosyl protecting group onto the pyrrole (B145914) nitrogen. This strategy is often employed to enhance the stability of the molecule and to direct subsequent reactions.

Tosylation of Substituted 1H-Pyrrolo[2,3-c]pyridine

A notable example of direct tosylation involves the reaction of substituted 1H-pyrrolo[2,3-c]pyridine precursors. For instance, 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine can be tosylated to yield 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine. chemblink.comsigmaaldrich.com The tosyl group in this derivative serves a dual purpose: it acts as a protecting group for the nitrogen atom, preventing unwanted side reactions and tautomerization, and it enhances the compound's stability. chemblink.com The presence of the bromine atom at the 4-position and a methoxy (B1213986) group at the 7-position provides handles for further functionalization, making this tosylated intermediate a valuable building block in the synthesis of more complex molecules. chemblink.com

Reaction Conditions and Yield Optimization

The tosylation reaction is typically carried out using tosyl chloride (TsCl) in the presence of a base. A common set of conditions involves the use of sodium hydride (NaH) as the base in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The sodium hydride deprotonates the pyrrole nitrogen, forming a sodium salt which then reacts with tosyl chloride to afford the N-tosylated product. Optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents, is crucial for maximizing the yield and purity of the desired product.

PrecursorReagentsBaseSolventProduct
4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridineTosyl chloride (TsCl)Sodium Hydride (NaH)Tetrahydrofuran (THF)4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine

Cycloaddition Approaches to Pyrrole Ring Formation

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the pyrrole ring system within the pyrrolo[3,2-c]pyridine core. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step.

Van Leusen Pyrrole Synthesis utilizing Tosylmethyl Isocyanides (TosMICs) for Pyrrole Core Assembly

The Van Leusen pyrrole synthesis is a well-established method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the pyrrole ring. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of TosMIC with an appropriate Michael acceptor. nih.gov In the context of pyrrolo[3,2-c]pyridine synthesis, a suitably functionalized pyridine (B92270) derivative can act as the Michael acceptor. The reaction proceeds under basic conditions, where TosMIC is deprotonated to form a carbanion that attacks the α,β-unsaturated system. nih.gov Subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the pyrrole ring. nih.gov This method is valued for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. nih.govresearchgate.net

Intramolecular [3+2] Cycloaddition Reactions in Pyrrole Derivative Synthesis

Intramolecular [3+2] cycloaddition reactions offer another elegant strategy for the construction of the pyrrolo[3,2-c]pyridine skeleton. mdpi.com This approach involves a molecule containing both a 1,3-dipole and a dipolarophile, which then react intramolecularly to form the fused ring system. For example, an azomethine ylide can be generated in situ and undergo cycloaddition with a tethered alkene or alkyne to form the pyrrolidine (B122466) ring, which can be subsequently aromatized to the pyrrole. mdpi.com These reactions can lead to the formation of complex polycyclic structures with high stereocontrol. researchgate.net

Pyrrolo[3,2-c]pyridine Core Construction through Rearrangement and Cyclization

The construction of the pyrrolo[3,2-c]pyridine core can also be achieved through strategic rearrangement and cyclization reactions. These methods often involve the transformation of a more readily available heterocyclic system into the desired pyrrolopyridine scaffold.

A reported synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methylpyridine (B20793). nih.govsemanticscholar.org This precursor is first oxidized to the corresponding N-oxide, which then undergoes nitration to introduce a nitro group at the 4-position. nih.govsemanticscholar.org The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. nih.govsemanticscholar.org Finally, reduction of the nitro group and subsequent cyclization, often promoted by iron in acetic acid, leads to the formation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org This core can then undergo further modifications, such as the introduction of a tosyl group on the pyrrole nitrogen.

Another approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound is condensed with an amine or ammonia (B1221849) to form the pyrrole ring. In a specific example, acid hydrolysis of a precursor can lead to an intermediate 3-(2-oxopropyl)piperidin-4-one, which can then be reacted with an amine like aniline (B41778) to form a tetrahydropyrrolo[3,2-c]pyridine derivative. beilstein-journals.org

Gold-Catalyzed Hydroarylation of Pyrroles Tethered to Terminal Alkynes

A straightforward method for synthesizing pyrrolo[3,2-c]pyridine derivatives involves the gold(III)-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides. nih.gov This reaction can lead to a mixture of pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine isomers. The formation of the desired pyrrolo[3,2-c]pyridine structure arises from a formal rearrangement of the carboxamide group during the cyclization process. nih.gov

The reaction proceeds via a 6-exo-dig cyclization, which is favored when terminal alkynes are used. This process is essential for the formation of the bicyclic pyrrolo-fused pyridinone core. nih.gov In contrast, the presence of a phenyl group on the alkyne promotes a 7-endo-dig cyclization, leading to the formation of pyrrolo-azepine structures instead. nih.gov

Nucleophilic Substitution and Rearrangement of Pyrrolo[2,3-b]pyridines

The synthesis of 1H-pyrrolo[3,2-c]pyridines can also be achieved through the rearrangement of isomeric pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. While specific examples of direct conversion of 1-tosyl-1H-pyrrolo[2,3-b]pyridine to its [3,2-c] isomer are not extensively detailed, rearrangements of the pyrrolopyridine core are known to occur under certain conditions. For instance, acidic conditions used in some syntheses have been noted to potentially cause migration of substituents on the pyrrole ring, leading to isomeric products. iucr.org

Multi-Component Reactions for Substituted Pyrrolo[3,2-c]pyridin-4-one Derivatives

Multi-component reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules like substituted pyrrolo[3,2-c]pyridin-4-one derivatives from simple starting materials. acs.orgacsgcipr.orgorganic-chemistry.org These reactions are often characterized by high atom economy and can be amenable to techniques like microwave heating to improve reaction times and yields. acsgcipr.orgrsc.org

For example, a three-component reaction involving phenylglyoxal, a β-ketoamide, and 5-aminopyrazole in acetic acid can produce dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one derivatives. acs.org Another MCR involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines to yield polyfunctionalized tetrahydrocyclopenta orgsyn.orgacs.orgpyrrolo[2,3-b]pyridines. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[3,2-c]pyridine Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the pyrrolo[3,2-c]pyridine scaffold. osi.lvresearchgate.net These methods are crucial for the synthesis of biologically active molecules and functional materials. researchgate.net

Suzuki-Miyaura Coupling using Boronic Acid Intermediates

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides. nih.govresearchgate.net This reaction is particularly valuable for the synthesis of aryl- and heteroaryl-substituted pyrrolo[3,2-c]pyridines.

The general process involves the reaction of a halogenated pyrrolo[3,2-c]pyridine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.gov For instance, the use of SPhos and XPhos as ligands has been shown to be effective in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles. nih.gov The reaction is compatible with a variety of functional groups and has been successfully applied to the synthesis of complex molecules. nih.gov

Starting MaterialCoupling PartnerCatalyst/LigandProductYield
Halogenated Pyrrolo[3,2-c]pyridineAryl/Heteroaryl Boronic AcidPd(OAc)2/SPhosAryl/Heteroaryl-substituted Pyrrolo[3,2-c]pyridineGood to Excellent
3-Bromo-2-aminopyridineAryl Boronic AcidPd2(dba)3/Xantphos3-Aryl-2-aminopyridine78%

Generation of the Pyrrolo[3,2-c]pyridine Skeleton from Alternative Precursors

Routes from Substituted Pyridines

The synthesis of the pyrrolo[3,2-c]pyridine skeleton can be achieved starting from appropriately substituted pyridine precursors. One common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine ring.

A notable example begins with the commercially available 2-bromo-5-methylpyridine. nih.gov This starting material is first oxidized to the corresponding pyridine-1-oxide. Nitration followed by reaction with N,N-dimethylformamide dimethyl acetal furnishes a key intermediate that can be cyclized to form the pyrrolo[3,2-c]pyridine core. nih.gov This approach allows for the synthesis of a variety of substituted 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov

Another method involves the amidation of 2-(p-tolyl)propionic acid with 4-(methylamino)pyridine, followed by an intramolecular cyclization to yield a 1H-pyrrolo[3,2-c]pyridin-2(3H)-one derivative. orgsyn.org

Sequential Coupling and Reductive Annulation Strategies

A notable strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence that begins with a substituted pyridine and culminates in the formation of the bicyclic system through a key reductive annulation step. This is often followed by sequential coupling reactions to introduce diverse substituents.

A prime example of this approach is the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov The synthesis commences with commercially available 2-bromo-5-methylpyridine and proceeds through the formation of a key nitro-vinyl intermediate, which then undergoes a reductive cyclization to form the pyrrolo[3,2-c]pyridine core. Subsequent palladium-catalyzed cross-coupling reactions allow for the introduction of various aryl groups at the 6-position. nih.gov

The initial steps focus on the construction of the core heterocyclic structure:

Oxidation and Nitration: The starting material, 2-bromo-5-methylpyridine, is first oxidized to the corresponding N-oxide. This is followed by nitration at the 4-position of the pyridine ring. nih.gov

Formation of the Vinyl Intermediate: The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide intermediate. nih.gov

Reductive Annulation: The crucial reductive annulation is achieved by treating the vinyl intermediate with iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the cyclization to form the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. nih.gov

Table 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

StepStarting MaterialReagents and ConditionsProduct
12-bromo-5-methylpyridinem-chloroperbenzoic acid2-bromo-5-methylpyridine-1-oxide
22-bromo-5-methylpyridine-1-oxidefuming nitric acid, sulphuric acid2-bromo-5-methyl-4-nitropyridine 1-oxide
32-bromo-5-methyl-4-nitropyridine 1-oxideN,N-dimethylformamide dimethyl acetal, N,N-dimethylformamide(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideiron powder, acetic acid, 100 °C, 5 h6-bromo-1H-pyrrolo[3,2-c]pyridine

With the 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold in hand, sequential coupling reactions can be employed to introduce substituents at both the N1 and C6 positions.

N-Arylation: The pyrrole nitrogen can be arylated, for instance, with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst to yield 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov

C6-Arylation (Suzuki Coupling): The bromo group at the 6-position serves as a handle for subsequent Suzuki cross-coupling reactions. A variety of arylboronic acids can be used to introduce diverse aryl groups at this position, affording a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.gov

Table 2: Sequential Coupling for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

StepStarting MaterialReagents and ConditionsProductYield
16-bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂, pyridine, 1,4-dioxane (B91453), 85 °C, 30 min (microwave)6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-
26-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 125 °C, 26 min (microwave)6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines51-94% nih.gov

While the above example illustrates the synthesis of N-aryl derivatives, the synthesis of the titular 1-tosyl-1H-pyrrolo[3,2-c]pyridine would follow a similar pathway. After the formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a standard N-tosylation reaction would be carried out. This typically involves the deprotonation of the pyrrole nitrogen with a base, such as sodium hydride, followed by the addition of p-toluenesulfonyl chloride (TsCl). Subsequent derivatization at the 6-position can then be performed if desired. The existence of compounds like this compound-3-boronic acid further confirms the utility of the tosylated scaffold as a synthetic intermediate. frontierspecialtychemicals.com

This sequential approach, combining a reductive annulation to build the core and subsequent cross-coupling reactions for diversification, provides a versatile and efficient route to a wide range of substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

Reactivity and Derivatization Pathways of 1 Tosyl 1h Pyrrolo 3,2 C Pyridine

Functionalization of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine core possesses two distinct aromatic rings, the pyrrole (B145914) and the pyridine (B92270) ring, each with its characteristic reactivity towards various reagents.

Electrophilic Aromatic Substitution Studies on the Pyrrole Ring

The pyrrole ring in 1-tosyl-1H-pyrrolo[3,2-c]pyridine is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the N-tosyl group. This deactivation often necessitates harsher reaction conditions compared to the unsubstituted pyrrole. However, the tosyl group can also direct the regioselectivity of the substitution. In analogous N-tosylated pyrroles, electrophilic substitution, when it occurs, has been observed at the C3 position. For instance, the sulfonylation of 1-phenyl-1H-pyrrole with tosyl chloride in the presence of zinc oxide yields the 3-tosyl derivative as the major product. rsc.org This suggests that electrophilic attack on this compound would likely favor the C3 position of the pyrrole ring.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the synthesis of derivatives such as (1-tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid implies that functionalization at the C3 position is achievable. youtube.com This transformation likely proceeds through a lithiation-boronation sequence, which is a common strategy for introducing functional groups onto deactivated aromatic rings.

Reactions at the Pyridine Nitrogen Atom

The pyridine nitrogen atom in this compound retains its basic and nucleophilic character, making it susceptible to reactions such as N-alkylation and N-oxidation. The direct functionalization of pyridine rings is a well-established area of organic synthesis. rsc.orgbeilstein-journals.org

N-oxidation of the pyridine ring can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in subsequent functionalization reactions. For example, in the synthesis of certain 1H-pyrrolo[3,2-c]pyridine derivatives, the pyridine N-oxide is a key intermediate for introducing substituents onto the pyridine ring. nih.gov

Transformations Involving the Tosyl Group

Tosyl Group as a Protecting Group for the Pyrrole Nitrogen

The primary role of the tosyl group in this context is as a protecting group for the pyrrole nitrogen. The electron-withdrawing nature of the tosyl group significantly reduces the pKa of the N-H proton, facilitating its removal by a base and subsequent N-functionalization. Furthermore, the tosyl group stabilizes the pyrrole ring, preventing its decomposition under acidic or oxidative conditions that might be required for reactions elsewhere in the molecule.

Desulfonylation Strategies and Reaction Conditions

The removal of the tosyl group, or desulfonylation, is a crucial step in many synthetic sequences to yield the free N-H pyrrolo[3,2-c]pyridine. Several methods have been developed for the cleavage of N-tosyl bonds. wikipedia.org

Reductive desulfonylation is a common approach. Reagents such as sodium naphthalenide have been effectively used for the O-detosylation of purine (B94841) nucleosides, a related class of heterocyclic compounds. fiu.edu Other reductive methods include the use of samarium(II) iodide or magnesium in methanol (B129727).

Base-mediated hydrolysis offers an alternative route for desulfonylation. For instance, N-tosylated indoles, which are structurally similar to azaindoles, can be deprotected using cesium carbonate in a mixture of methanol and THF. researchgate.netresearchgate.net The choice of method depends on the compatibility of other functional groups present in the molecule.

Reagent/ConditionsSubstrate TypeOutcomeReference
Sodium Naphthalenide, THF, -60 °CO-TosyladenosineDetosylation fiu.edu
Cesium Carbonate, THF/MeOHN-TosylindolesDeprotection researchgate.netresearchgate.net
Magnesium, MethanolSulfonamidesReductive Cleavage wikipedia.org

Influence of the Tosyl Group on Reactivity and Regioselectivity

The electron-withdrawing tosyl group exerts a profound influence on the reactivity and regioselectivity of the entire pyrrolo[3,2-c]pyridine system. By decreasing the electron density of the pyrrole ring, it renders the ring less susceptible to electrophilic attack. This deactivating effect can be advantageous in preventing unwanted side reactions during the functionalization of the pyridine ring.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The ability to form new carbon-carbon and carbon-heteroatom bonds on the this compound core is crucial for the synthesis of complex molecules with diverse functionalities. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose.

Suzuki-Miyaura Coupling with (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic Acid

While specific research articles detailing the Suzuki-Miyaura coupling of (1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid are not extensively available in the public domain, its commercial availability from suppliers suggests its utility as a building block in organic synthesis. This boronic acid is a key intermediate for introducing aryl or heteroaryl substituents at the C3-position of the pyrrolo[3,2-c]pyridine ring system.

The general mechanism of the Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The tosyl group on the pyrrole nitrogen influences the electronic properties of the heterocyclic system, which can affect the efficiency of the coupling reaction. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and need to be optimized for specific substrates.

Scope of Substituent Introduction via Coupling Reactions

The introduction of various substituents onto the this compound scaffold has been successfully achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Research has demonstrated the feasibility of introducing aryl and heteroaryl groups at different positions of the bicyclic ring.

For instance, the Suzuki-Miyaura coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives with a variety of substituted phenylboronic acids has been reported to proceed in good to excellent yields. These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate, in a solvent mixture of 1,4-dioxane (B91453) and water, often under microwave irradiation to accelerate the reaction. researchgate.net

The scope of this reaction allows for the synthesis of a diverse library of 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives. The table below summarizes the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines via Suzuki-Miyaura coupling. researchgate.net

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
3m-Tolylboronic acid6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine94
44-Methoxyphenylboronic acid6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
54-Ethoxyphenylboronic acid6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine57
64-Chlorophenylboronic acid6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine32
7Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

These examples highlight the versatility of the Suzuki-Miyaura coupling in introducing a range of electronically and sterically diverse substituents onto the pyrrolo[3,2-c]pyridine core, providing access to a wide array of compounds for further biological evaluation or materials science applications.

Oxidation and Reduction Chemistry of the Bicyclic System

Currently, there is a lack of specific published research focusing on the oxidation and reduction chemistry of the this compound bicyclic system. However, general principles of heterocyclic chemistry and the known reactivity of related N-tosyl azaindole derivatives can provide some insights into potential transformations.

Oxidation: The pyridine ring of the pyrrolo[3,2-c]pyridine system is generally resistant to oxidation under mild conditions. However, the pyrrole ring, even when N-tosylated, could be susceptible to oxidation, potentially leading to the formation of oxindole-type structures or ring-opened products under more forcing conditions. The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to N-oxidation of the pyridine nitrogen, forming an N-oxide. nih.gov This N-oxide can then be a handle for further functionalization of the pyridine ring.

Reduction: The reduction of the this compound system could proceed at either the pyridine or the pyrrole ring, depending on the reducing agent and reaction conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) could potentially reduce the pyridine ring to a piperidine (B6355638) ring. The tosyl group is generally stable under these conditions. However, more aggressive reducing agents might lead to the reduction of the pyrrole ring or even cleavage of the tosyl group. For instance, Raney Nickel has been used for the reduction of related heterocyclic systems. organic-chemistry.org The selective reduction of one ring over the other would be a key challenge and would likely depend on the specific catalyst and reaction parameters employed.

Further research is needed to fully elucidate the oxidation and reduction pathways of this compound and to explore the synthetic utility of the resulting products.

Structural Elucidation and Spectroscopic Characterization in Research

X-ray Crystallographic Analysis for Definitive Structural Confirmation

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. For complex heterocyclic systems like pyrrolopyridines, this technique is not just confirmatory but often essential for resolving structural ambiguities that other methods cannot.

Research into the synthesis of related isomeric compounds has highlighted the critical need for X-ray analysis. For instance, in the synthesis of a potential isomer of a 1-tosyl-1H-pyrrolo[3,2-c]pyridine derivative, specifically 1-tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, conventional spectroscopic methods alone were found to be insufficient to definitively confirm the structure. iucr.org The synthetic conditions used could potentially lead to the migration of substituents on the pyrrole (B145914) ring, creating uncertainty between the expected pyrrolo[2,3-c]pyridine derivative and its pyrrolo[3,2-c]pyridine isomer. iucr.org It was only through a single-crystal X-ray crystallographic study that the structure was unequivocally proven to be the pyrrolo[2,3-c]pyridine derivative. iucr.org This example underscores the power and necessity of X-ray crystallography in providing definitive proof of constitution and configuration for this class of compounds, where isomerism can be a significant challenge for other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through ¹H (proton) and ¹³C (carbon-13) NMR, chemists can map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

While specific NMR data for the parent this compound is not extensively published, detailed spectral characterization of its derivatives, such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, provides significant insight into the expected spectral features of the core scaffold. semanticscholar.orgnih.gov

In a 2024 study, a series of these derivatives were synthesized and extensively characterized. semanticscholar.orgnih.gov The ¹H NMR spectra, typically recorded on a 500 MHz instrument in deuterated chloroform (B151607) (CDCl₃), show characteristic signals for the protons on the pyrrolo[3,2-c]pyridine core. For example, a singlet is consistently observed at a downfield chemical shift, often above 9.0 ppm, which is characteristic of the H-4 proton of the pyridine (B92270) ring. Protons on the pyrrole ring typically appear as doublets in the 6.7-7.4 ppm region. semanticscholar.orgnih.gov

The ¹³C NMR spectra provide complementary information, revealing the chemical shifts of each carbon atom in the molecule. These spectra confirm the presence of the fused heterocyclic core and the various substituents. The data from these analyses are crucial for confirming that the desired chemical transformation has occurred and for assigning the specific structure of the synthesized compound.

Below are representative NMR data for a derivative, 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgnih.gov

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
9.10 s - 1H
8.08 - 7.91 m - 2H
7.80 s - 1H
7.47 t 7.7 2H
7.41 - 7.34 m - 2H
6.80 d 3.2 1H
6.71 s - 2H
3.95 s - 3H

¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm
154.07
149.89
143.18
141.17
137.58
134.10
130.28
128.78
128.31
127.88
127.00
124.81
102.92
102.59
102.45
61.06

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone of chemical analysis for confirming the molecular weight of a compound and, by extension, its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula with a high degree of confidence.

In the characterization of this compound and its derivatives, HRMS is routinely employed to verify the identity of the target molecule after synthesis. By comparing the experimentally measured mass with the calculated mass for the expected chemical formula, researchers can confirm that the desired product has been formed.

For example, in the study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, HRMS was conducted in ESI (Electrospray Ionization) mode. semanticscholar.orgnih.gov This soft ionization technique is ideal for analyzing these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The excellent agreement between the calculated and found mass values provides unequivocal evidence for the molecular identity and high purity of the synthesized compounds.

The table below shows representative HRMS data for several derivatives, demonstrating the high accuracy of the technique.

High-Resolution Mass Spectrometry (HRMS) Data

Compound Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₂H₂₁N₂O₃ 361.1552 361.1556
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₃H₂₃N₂O₃ 375.1709 375.1707
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C₂₃H₂₃N₂O₃ 375.1709 375.1709

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 1-tosyl-1H-pyrrolo[3,2-c]pyridine, methods like Density Functional Theory (DFT) are employed to model its electronic distribution and reactivity. Such calculations can determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Another key aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Theoretical studies on related azaindole structures have successfully used DFT methods, such as B3LYP, to analyze electronic properties and have shown good correlation with experimental data. mdpi.comijcce.ac.irmdpi.com These analyses provide a foundation for predicting how the molecule might interact with other chemical species.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: The following data is illustrative of typical computational outputs and not based on published experimental results for this specific molecule.

ParameterCalculated ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.5 DA measure of the overall polarity of the molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a versatile tool for elucidating the mechanisms of chemical reactions by calculating the energetics of reactants, transition states, and products. For a molecule like this compound, DFT studies could investigate its synthesis pathways or its subsequent reactions. For instance, the tosylation of the parent 1H-pyrrolo[3,2-c]pyridine could be modeled to understand the reaction's feasibility and regioselectivity.

By mapping the potential energy surface of a reaction, researchers can identify the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. DFT calculations can provide quantitative estimates of these energy barriers. Such studies are invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes. For example, a theoretical study could compare the energy barriers for electrophilic substitution on the pyrrole (B145914) versus the pyridine ring, predicting the most likely site of reaction.

Table 2: Example of Theoretical Parameters for a Hypothetical Reaction Involving this compound Note: This table illustrates the type of data generated from DFT reaction mechanism studies and is for demonstrative purposes only.

Reaction StepParameterCalculated Value (kcal/mol)Interpretation
Step 1: Reagent A -> TS1Activation Energy (Ea)+15.2Energy barrier for the first step of the reaction.
Step 1: Reagent A -> Product BReaction Energy (ΔEr)-5.8The first step is exothermic.
Step 2: Product B -> TS2Activation Energy (Ea)+22.5Energy barrier for the second step; this is the rate-determining step.
Step 2: Product B -> Product CReaction Energy (ΔEr)+2.1The second step is endothermic.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of this compound and its behavior over time.

Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, a key area of flexibility is the rotation around the N-S bond connecting the pyrrole ring to the tosyl group. DFT calculations can determine the rotational energy barrier and identify the most stable conformation.

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. These simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with a biological target like a protein. MD simulations have been applied to related N-tosyl-indole and azaindole-containing compounds to understand their binding modes and stability within protein active sites. nih.govmdpi.com Such a simulation for this compound would provide insights into its accessible conformations, intramolecular interactions, and potential behavior in a biological context.

Table 3: Typical Setup for a Molecular Dynamics Simulation Note: This table provides a general example of parameters used in MD simulations.

ParameterSettingPurpose
Force FieldAMBER, CHARMM, or GROMOSA set of parameters describing the potential energy of the system's atoms.
Solvent ModelTIP3P WaterExplicitly models the surrounding solvent molecules.
Temperature300 KSimulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
Simulation Time100 nsThe duration over which the molecular motions are simulated.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which is crucial for structure elucidation and interpretation of experimental data. DFT calculations are widely used to compute NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations on related pyrrole tosylhydrazones have shown good agreement between computed and experimental NMR values. researchgate.net By calculating the NMR spectra for potential isomers of this compound, one could confidently assign the correct structure based on experimental data.

Similarly, calculation of vibrational frequencies can aid in the assignment of peaks in experimental IR and Raman spectra. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, providing information on the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. mdpi.com These predictive capabilities are essential for confirming the identity and purity of a synthesized compound.

Table 4: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) in ppm Note: This table demonstrates the application of computational methods in spectroscopy. The values are hypothetical.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Difference (ppm)
C2125.1124.8+0.3
C3105.9106.2-0.3
C4143.2143.0+0.2
C6129.8129.5+0.3
C7 (Tosyl-CH3)21.821.5+0.3

Advanced Synthetic Applications and Methodological Development

1-Tosyl-1H-pyrrolo[3,2-c]pyridine as a Building Block in Complex Chemical Syntheses

The 1H-pyrrolo[3,2-c]pyridine core, often protected as its 1-tosyl derivative, is a fundamental building block for the synthesis of complex chemical entities with significant therapeutic potential. Its rigid, bicyclic structure serves as a key pharmacophore for designing inhibitors of various biological targets, particularly in oncology.

A prominent example is the use of the 1H-pyrrolo[3,2-c]pyridine scaffold to create a new series of colchicine-binding site inhibitors with potent anticancer activities. nih.govtandfonline.com In this approach, the scaffold acts as a constrained analog of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. By using the pyrrolo[3,2-c]pyridine core, researchers have synthesized a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govresearchgate.net These complex molecules have demonstrated significant antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.govsemanticscholar.org The most active compounds in this series exhibited IC₅₀ values in the low micromolar range, validating the use of the pyrrolo[3,2-c]pyridine framework as a successful building block for potent anticancer agents. nih.govresearchgate.net

Furthermore, the versatility of the scaffold is demonstrated in the synthesis of fused heterocyclic systems. For instance, the 1H-pyrrolo[3,2-c]pyridine core is the foundation for creating 1H-pyrrolo[3,2-c]quinoline derivatives. These more complex structures are accessed through annulation reactions, showcasing the scaffold's ability to be elaborated into larger, polycyclic systems with potential biological relevance. rsc.orgresearchgate.net The development of potent and selective inhibitors of Monopolar Spindle 1 (MPS1) kinase, an important target in oncology, has also been achieved using the 1H-pyrrolo[3,2-c]pyridine scaffold as the starting point. nih.gov

Development of Diversity-Oriented Synthesis (DOS) Libraries based on the Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery aimed at creating collections of structurally diverse small molecules to explore novel areas of chemical space. nih.gov The 1H-pyrrolo[3,2-c]pyridine scaffold is an ideal candidate for DOS due to its multiple sites for functionalization, allowing for the rapid generation of large compound libraries.

While a dedicated DOS library based specifically on this compound has not been explicitly detailed in the literature, the principles of DOS are clearly applied in the systematic synthesis of derivatives. A notable example is the creation of a series of twenty different 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (compounds 10a-t). nih.govtandfonline.com This library was constructed by introducing a wide variety of aryl groups at the 6-position of the scaffold, thereby systematically exploring the structure-activity relationship (SAR) for tubulin polymerization inhibition. nih.gov The variations included phenyl, tolyl, methoxyphenyl, fluorophenyl, and pyridinyl substituents, among others, which allowed for a detailed investigation of how electronic and steric factors influence anticancer activity. nih.govtandfonline.com

This approach, while focused on a specific biological target, embodies the core concept of DOS by generating skeletal diversity around a central, privileged scaffold. The ability to readily introduce different substituents at various positions (e.g., the N-1 and C-6 positions) highlights the scaffold's suitability for building libraries aimed at discovering novel biological functions. nih.govnih.gov

Novel Synthetic Routes to Substituted Pyrrolo[3,2-c]pyridine Derivatives

The development of efficient and flexible synthetic routes is crucial for accessing a wide range of substituted pyrrolo[3,2-c]pyridine derivatives. One of the most effective recent methods involves a multi-step sequence starting from readily available pyridine (B92270) precursors. nih.gov

A comprehensive synthetic pathway to generate 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been established. nih.gov The synthesis begins with the N-oxidation of 2-bromo-5-methylpyridine (B20793), followed by nitration at the C-4 position. The resulting nitro-pyridine oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. Reductive cyclization of this intermediate using iron powder in acetic acid affords the core 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This core can then be functionalized. For instance, an N-arylation reaction with 3,4,5-trimethoxyphenylboronic acid introduces the desired substituent at the pyrrole (B145914) nitrogen. The final diversification step is achieved via a Suzuki cross-coupling reaction, which installs various aryl groups at the C-6 position. nih.gov

The key steps of this synthetic route are summarized in the table below:

StepStarting MaterialReagents and ConditionsProduct
12-Bromo-5-methylpyridinem-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine-1-oxide
22-Bromo-5-methylpyridine-1-oxideFuming HNO₃, H₂SO₄2-Bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide
32-Bromo-5-methyl-4-nitropyridine 1-oxideN,N-dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
4(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideFe, Acetic Acid, 100°C6-Bromo-1H-pyrrolo[3,2-c]pyridine
56-Bromo-1H-pyrrolo[3,2-c]pyridine3,4,5-Trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine, 85°C (Microwave)6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
66-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 125°C (Microwave)6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

This modular route allows for late-stage diversification, making it highly amenable for creating libraries of compounds for medicinal chemistry programs. nih.gov

Catalytic Methodologies for Derivatization of the this compound Framework

Transition-metal catalysis plays a pivotal role in the synthesis and derivatization of the pyrrolo[3,2-c]pyridine framework. These methodologies provide efficient and selective ways to form key carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a cornerstone technique for functionalizing the pyrrolo[3,2-c]pyridine scaffold. As described in the synthesis of potential anticancer agents, a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is used to couple the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate with a variety of arylboronic acids. nih.govbohrium.com This reaction is highly efficient and tolerant of a wide range of functional groups, enabling the introduction of diverse substituents at the C-6 position. nih.gov A similar palladium-mediated domino approach involving Sonogashira coupling has been utilized to construct the pyrrolopyridine core itself. nih.gov

Copper- and Zinc-Catalyzed Reactions: Synergistic catalysis involving multiple metals has also emerged as a powerful tool. A one-step annulation reaction to produce aryl-fused 1H-pyrrolo[3,2-c]pyridines (specifically 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives) has been developed using a combination of copper and zinc catalysts. rsc.orgresearchgate.net This method involves the reaction of 2-amino(hetero)arylnitriles with ynamide-derived buta-1,3-diynes, proceeding through a double cyclization pathway. rsc.org Copper catalysis is also employed in the N-arylation of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core with arylboronic acids, using copper(II) acetate (B1210297) as the catalyst. nih.gov

The table below highlights key catalytic reactions used in the synthesis and derivatization of the pyrrolo[3,2-c]pyridine scaffold.

Reaction TypeCatalyst SystemBond FormedExample ApplicationReference
Suzuki-Miyaura CouplingPd(PPh₃)₄ / K₂CO₃C-C (Aryl-Aryl)Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines nih.gov
N-ArylationCu(OAc)₂ / PyridineC-N (Pyrrole-Aryl)Synthesis of 1-aryl-1H-pyrrolo[3,2-c]pyridines nih.gov
Annulation/CyclizationSynergistic Cu/ZnC-C and C-NSynthesis of 1H-pyrrolo[3,2-c]quinoline derivatives rsc.org
Sonogashira CouplingPalladium-basedC-C (Aryl-Alkynyl)Domino synthesis of the pyrrolopyridine core nih.gov

These catalytic methods are essential for the efficient and modular construction of complex molecules based on the this compound scaffold, facilitating its broad application in drug discovery and materials science.

Future Directions in 1 Tosyl 1h Pyrrolo 3,2 C Pyridine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The construction of the 1-tosyl-1H-pyrrolo[3,2-c]pyridine core, while established, is an area ripe for innovation. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic methods. A promising avenue is the application of C-H activation strategies, which would allow for the direct formation of the pyrrole (B145914) ring onto a pre-functionalized pyridine (B92270), minimizing the need for pre-activated starting materials and reducing waste. rsc.org

Furthermore, the exploration of novel catalytic systems is expected to play a pivotal role. While palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of related azaindoles, there is a growing interest in employing more sustainable and cost-effective first-row transition metals like copper, nickel, and iron. nih.gov The development of dual-catalytic systems, for instance combining photoredox catalysis with transition metal catalysis, could open up new reaction pathways for the construction and functionalization of the this compound scaffold under mild conditions. mdpi.com

Investigation of Underexplored Derivatization Chemistries

The derivatization of the this compound scaffold has primarily focused on modifications at the C6-position, often through Suzuki cross-coupling reactions with various arylboronic acids. nih.govtandfonline.com While this has yielded compounds with interesting biological activities, particularly as anticancer agents, significant opportunities exist for exploring derivatization at other positions of the bicyclic core.

Future work should investigate the selective functionalization of the C2, C3, and C4 positions. The presence of the tosyl group influences the electronic properties of the pyrrole ring, and a systematic study of its directing effects in electrophilic and nucleophilic aromatic substitution reactions is warranted. Moreover, modern synthetic techniques such as photoredox-mediated reactions could enable previously challenging transformations. For example, visible-light-induced acylation or phosphinoylation could introduce novel functional groups onto the heterocyclic core. mdpi.comsemanticscholar.org Cycloaddition reactions involving the pyrrole or pyridine ring of the this compound scaffold represent another underexplored area that could lead to the synthesis of complex, three-dimensional structures with novel properties.

A recent study on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors demonstrated the derivatization at the C6 position with a variety of aryl groups. The general synthetic procedure involved a Suzuki cross-coupling reaction between a 6-bromo-1-substituted-1H-pyrrolo[3,2-c]pyridine intermediate and the corresponding arylboronic acid, catalyzed by Pd(PPh₃)₄. nih.govtandfonline.com This highlights the utility of palladium catalysis in derivatizing the pyridine ring of the scaffold.

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for the rational design of improved synthetic protocols. Future research should leverage advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify and characterize transient intermediates and transition states.

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into reaction pathways, activation energies, and the role of catalysts. For instance, theoretical studies on the enantioselective aza-Morita-Baylis-Hillman reaction of N-tosylimines have successfully elucidated the role of non-covalent interactions in determining stereoselectivity. kci.go.kr Similar computational investigations into the reactions of this compound could guide the development of new catalysts and reaction conditions. A plausible reaction mechanism for the C-H sulfenylation of N-sulfonyl protected 7-azaindoles, a related scaffold, has been proposed, suggesting the dual role of TBAI as both a promoter and a desulfonylation reagent. nih.gov Such mechanistic proposals, supported by experimental and computational evidence, are vital for advancing the chemistry of this compound class.

Development of Asymmetric Synthesis Methodologies

The introduction of chirality into the this compound scaffold is a significant and largely unexplored research area. Chiral derivatives are of immense interest in medicinal chemistry and materials science. Future efforts should focus on the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this scaffold.

This could involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis. For example, chiral phosphine (B1218219) ligands have been successfully used in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles. mdpi.com Similar strategies could be adapted for the enantioselective functionalization of the this compound core. The use of 7-azaindoline as a directing group has shown promise in catalytic asymmetric reactions, suggesting that the nitrogen atom in the pyridine ring can be exploited to control stereoselectivity. mdpi.com Furthermore, the development of asymmetric dearomatization reactions of the pyridine ring, potentially catalyzed by chiral copper hydride complexes, could provide access to novel, enantioenriched saturated and partially saturated derivatives. nih.govresearchgate.net

Application as Scaffolds in Materials Science and Supramolecular Chemistry

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the creation of novel functional materials and supramolecular assemblies. The presence of both electron-rich pyrrole and electron-deficient pyridine rings, modulated by the electron-withdrawing tosyl group, suggests potential applications in organic electronics. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

In the realm of supramolecular chemistry, the ability of the azaindole core to participate in hydrogen bonding and π-π stacking interactions can be exploited to construct well-defined supramolecular architectures. researchgate.net The tosyl group can also influence the self-assembly process. By strategically functionalizing the scaffold, it may be possible to create complex structures such as molecular cages, polymers, and metal-organic frameworks (MOFs) with tailored properties for applications in areas like gas storage, catalysis, and sensing. The synthesis of novel building blocks based on related heterocyclic systems, such as 1H-pyrrolo[3,4-b]quinolin-3(2H)-one, for evaluation as antitumor agents demonstrates the potential for creating functional materials from such scaffolds. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for preparing 1-tosyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. A common approach includes:
  • Cyclization : Use precursors like pyrrolopyridine derivatives with appropriate leaving groups (e.g., iodine or chlorine) to facilitate electrophilic substitution. For example, halogenated intermediates (e.g., 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine) can undergo Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .
  • Tosylation : React the pyrrolopyridine core with tosyl chloride (TsCl) in the presence of a base (e.g., NaH or pyridine) in anhydrous THF or DMF. Optimization involves controlling temperature (0°C to rt) and stoichiometry (1.2–1.5 eq TsCl) to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures yields high-purity products (>95% by HPLC).

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions. For example, the tosyl group’s aromatic protons appear as a singlet (~δ 7.3–7.8 ppm), while pyrrolo[3,2-c]pyridine protons show distinct splitting patterns (e.g., H-2 and H-3) .
  • Mass Spectrometry (HRMS) : Confirm molecular ions ([M+H]+^+) with <5 ppm error. LC-MS with ESI+ ionization is preferred for polar derivatives.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsional strain, particularly for halogenated analogs .

Advanced Research Questions

Q. How do substituent positions on the pyrrolo[3,2-c]pyridine core influence kinase inhibition activity?

  • Methodological Answer : SAR studies reveal:
  • Halogen Positioning : 6-Chloro-2-iodo derivatives exhibit stronger FGFR inhibition (IC50_{50} < 50 nM) compared to 7-iodo analogs due to improved steric fit in the ATP-binding pocket .
  • Tosyl Group Role : The tosyl moiety enhances solubility and stabilizes interactions with hydrophobic kinase domains (e.g., MPS1). Replacements with smaller groups (e.g., methyl) reduce potency by >10-fold .
  • Comparative Assays : Use fluorescence polarization assays with recombinant kinases (e.g., FGFR1, MPS1) to quantify inhibition. Cellular validation via Western blotting (phospho-target analysis) is essential .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer :
  • Orthogonal Assays : Discrepancies between enzymatic and cellular IC50_{50} values may arise from off-target effects. Combine kinase profiling (e.g., Eurofins KinaseProfiler™) with CRISPR-mediated kinase knockout models.
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if poor cellular activity stems from rapid metabolism. For example, fluorinated derivatives (e.g., 5-(trifluoromethyl)- analogs) show improved half-lives (>2 hours in human microsomes) .
  • Computational Docking : MD simulations (e.g., Schrödinger Suite) identify subtle binding mode differences. For instance, 1-tosyl derivatives may induce conformational changes in MPS1’s activation loop, altering substrate affinity .

Q. How can researchers design this compound-based inhibitors with oral bioavailability?

  • Methodological Answer :
  • Scaffold Optimization : Introduce solubilizing groups (e.g., PEG-linked amines) without disrupting key interactions. Compound CCT251455 (a pyrrolo[3,2-c]pyridine analog) achieves oral bioavailability >50% in mice via a balanced logP (2.8) and PSA (~80 Ų) .
  • Formulation Strategies : Use amorphous solid dispersions (HPMC-AS) to enhance dissolution rates.
  • PK/PD Modeling : Fit dose-response data from xenograft models (e.g., HCT116 tumors) to predict human efficacious doses.

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